molecular formula C2BrClN2S B1271854 3-Bromo-5-chloro-1,2,4-thiadiazole CAS No. 37159-60-7

3-Bromo-5-chloro-1,2,4-thiadiazole

Cat. No. B1271854
CAS RN: 37159-60-7
M. Wt: 199.46 g/mol
InChI Key: CXUWGEWQRCXJDC-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-1,2,4-thiadiazole is a compound that belongs to the thiadiazole family, which are heterocyclic compounds containing sulfur and nitrogen atoms within a five-membered ring structure. Thiadiazoles are known for their diverse range of biological activities and applications in various fields such as medicinal chemistry and materials science. The presence of bromo and chloro substituents on the thiadiazole ring can significantly influence the chemical reactivity and physical properties of the compound, making it a valuable intermediate for further chemical transformations .

Synthesis Analysis

The synthesis of thiadiazole derivatives often involves the use of substituted thiadiazoles as key intermediates. For instance, 2-amino substituted thiadiazoles can be prepared through the reaction of bromo-amino-thiadiazole with diketene, followed by cyclocondensation and displacement reactions . Similarly, the ring opening of dichloro-thiadiazole with metal amides provides a pathway to synthesize disubstituted thiadiazoles . The synthesis of 3-Bromo-5-chloro-1,2,4-thiadiazole itself is not directly described in the provided abstracts, but the methodologies mentioned could potentially be adapted for its preparation.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives has been extensively studied using various spectroscopic techniques and X-ray crystallography. For example, the crystal and molecular structure of a chlorophenyl thiadiazole was characterized, revealing an orthorhombic space group and specific unit cell parameters . Additionally, the molecular structure can be analyzed using density functional theory (DFT) calculations to predict bond lengths, bond angles, and torsion angles, which are found to be in good agreement with experimental data .

Chemical Reactions Analysis

Thiadiazoles exhibit a range of chemical reactivities, behaving as ambident nucleophiles in alkylation, acylation, and nitrosation reactions . The presence of bromo and chloro substituents can lead to chemoselective reactions, as seen in the selective reaction of a bromo-chloro compound with dimethylamine . Furthermore, bromoderivatives of thiadiazoles serve as important precursors for the synthesis of dyes and photovoltaic materials .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazoles are influenced by their molecular structure and substituents. The crystal structures of thiadiazole derivatives demonstrate various hydrogen bonding motifs and weak π-π stacking interactions, which can affect their solid-state properties . The electronic properties, such as frontier molecular orbitals and molecular electrostatic potential maps, can be assessed using DFT calculations, providing insights into the compound's reactivity and potential applications in nonlinear optics (NLO) . The presence of halogen substituents also impacts the compound's polarity and electronic distribution .

Safety And Hazards

3-Bromo-5-chloro-1,2,4-thiadiazole is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . When handling, it is advised to avoid all personal contact, including inhalation. Protective clothing should be worn when there is a risk of exposure .

properties

IUPAC Name

3-bromo-5-chloro-1,2,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2BrClN2S/c3-1-5-2(4)7-6-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXUWGEWQRCXJDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NSC(=N1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2BrClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369346
Record name 3-bromo-5-chloro-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-chloro-1,2,4-thiadiazole

CAS RN

37159-60-7
Record name 3-bromo-5-chloro-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-5-chloro-1,2,4-thiadiazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
LMT Frija, AJL Pombeiro… - European Journal of …, 2017 - Wiley Online Library
Thiadiazoles are among the privileged pharmacological building blocks due to their unique chemical properties for diverse biological and clinical applications. 1,2,4‐Thiadiazole …
AA Farahat, DW Boykin - Heterocycles, 2012 - ncbi.nlm.nih.gov
3, 5-Dichloro-1, 2, 4-thiadiazole was allowed to react with different arylboronic acids under different Suzuki-Miyaura coupling conditions: at room temperature 5-aryl-3-chloro-1, 2, 4-…
Number of citations: 4 www.ncbi.nlm.nih.gov
L Wang, J Jin, W Zhang, B Pan, Z Huang, S Zhuang - Organic Electronics, 2015 - Elsevier
Two novel host materials, from bipolar-type BzCzTHZ (5-(2-(9H-carbazol-9-yl)phenyl)-3-(3-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-1,2,4-thiadiazole) to electron-type DBzTHZ (3,5-…
Number of citations: 11 www.sciencedirect.com
F Ren, G Deng, H Wang, L Luan, Q Meng… - Journal of Medicinal …, 2012 - ACS Publications
A novel series of 1,2,4-thiadiazole compounds was discovered as selective S1P 1 agonists. The extensive structure–activity relationship studies for these analogues were reported. …
Number of citations: 28 pubs.acs.org
PM Wehn, PE Harrington, JE Eksterowicz - Organic Letters, 2009 - ACS Publications
A novel approach to the synthesis of substituted 5-amino- and 3-amino-1,2,4-thiadiazoles beginning from a common precursor has been achieved. Derivatization by palladium-…
Number of citations: 25 pubs.acs.org
E Davison - 2018 - researchspace.auckland.ac.nz
Only five distinct natural products have been assigned as containing a 1,2,4-thiadiazole motif, of which, dendrodoine (5) and penicilliumthiamine B (19) have been previously …
Number of citations: 0 researchspace.auckland.ac.nz
J Jin, W Zhang, B Wang, G Mu, P Xu, L Wang… - Chemistry of …, 2014 - ACS Publications
A novel electron-transporting moiety, 1,2,4-thiadiazole, was first introduced to construct bipolar host molecules for phosphorescent organic light-emitting diodes (PhOLEDs). By …
Number of citations: 74 pubs.acs.org
R Guo, W Zhang, Q Zhang, X Lv, L Wang - Frontiers of Optoelectronics, 2018 - Springer
A series of 1,2,4-thiadiazole core-based bipolar materials, 2,2′-(1,2,4-thiadiazole-3,5-diyl)bis(N,N-diphenylaniline) (o-TPATHZ), 3,3′-(1,2,4-thiadiazole-3,5-diyl)bis(N,N-…
Number of citations: 14 link.springer.com
W Zhang, J Jin, Z Huang, X Lv, S Zhuang… - Journal of Materials …, 2017 - pubs.rsc.org
In this contribution, two bipolar materials, 3-(3-(9H-carbazol-9-yl)phenyl)-5-(4-(tert-butyl)phenyl)-1,2,4-thiadiazole (3-CzTHZ) and 5-(3-(9H-carbazol-9-yl)phenyl)-3-(4-(tert-butyl)phenyl)-…
Number of citations: 12 pubs.rsc.org
EK Davison, PA Hume, J Sperry - Organic letters, 2018 - ACS Publications
A biomimetic thio-Diels–Alder reaction between a dienylthiadiazole and 3-thioisatin leads to the Isatis indigotica-derived alkaloid (1), along with its diastereomer 2. This synthetic study, …
Number of citations: 24 pubs.acs.org

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